molecular formula C12H9N3O2 B3345205 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro- CAS No. 102207-02-3

9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro-

Cat. No. B3345205
CAS RN: 102207-02-3
M. Wt: 227.22 g/mol
InChI Key: VTCFRLVPCJMFDM-UHFFFAOYSA-N
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Description

9H-Pyrido[3,4-b]indole, 1-methyl- is a chemical compound with the molecular formula C12H10N2 . It is also known by other names such as Aribin, Aribine, Harman, Harmane, Locuturin, Locuturine, 1-Methyl-β-carboline, 1-Methyl-9H-pyrido[3,4-b]indole, Loturine, Passiflorin, Pyridobindole, L-methyl-, 1-Methyl-9H-pyrid(3,4-b)indole, 1-Methylnorharman, 1-Methyl-2-carboline, NSC 54439 .


Molecular Structure Analysis

The molecular structure of 9H-Pyrido[3,4-b]indole, 1-methyl- can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure may provide more insights into the spatial arrangement of atoms in the molecule.

Safety and Hazards

For safety and hazards, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-methyl-8-nitro-9H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-7-11-9(5-6-13-7)8-3-2-4-10(15(16)17)12(8)14-11/h2-6,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCFRLVPCJMFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1NC3=C2C=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70144768
Record name 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102207-02-3
Record name 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102207023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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